Cas no 19622-93-6 (2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol)
2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol Chemical and Physical Properties
Names and Identifiers
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- 2-amino-1,4,5,6-tetrahydropyrimidin-5-ol
- 2-amino-1,4,5,6-tetrahydro-pyrimidin-5-ol
- 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol
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- MDL: MFCD19205875
- Inchi: 1S/C4H9N3O/c5-4-6-1-3(8)2-7-4/h3,8H,1-2H2,(H3,5,6,7)
- InChI Key: SRBOTHNAQBMOJA-UHFFFAOYSA-N
- SMILES: OC1CN=C(N)NC1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 112
- XLogP3: -2
- Topological Polar Surface Area: 70.6
2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D658219-1g |
2-amino-1,4,5,6-tetrahydropyrimidin-5-ol |
19622-93-6 | 95% | 1g |
$518 | 2024-08-03 | |
| eNovation Chemicals LLC | D658219-5g |
2-amino-1,4,5,6-tetrahydropyrimidin-5-ol |
19622-93-6 | 95% | 5g |
$1680 | 2024-08-03 | |
| Enamine | EN300-645848-1.0g |
2-AMINO-1,4,5,6-TETRAHYDROPYRIMIDIN-5-OL |
19622-93-6 | 1.0g |
$821.0 | 2023-03-05 | ||
| Enamine | EN300-645848-2.5g |
2-AMINO-1,4,5,6-TETRAHYDROPYRIMIDIN-5-OL |
19622-93-6 | 2.5g |
$1701.0 | 2023-03-05 | ||
| Enamine | EN300-645848-5.0g |
2-AMINO-1,4,5,6-TETRAHYDROPYRIMIDIN-5-OL |
19622-93-6 | 5.0g |
$2154.0 | 2023-03-05 | ||
| Enamine | EN300-645848-10.0g |
2-AMINO-1,4,5,6-TETRAHYDROPYRIMIDIN-5-OL |
19622-93-6 | 10.0g |
$2708.0 | 2023-03-05 | ||
| eNovation Chemicals LLC | D658219-5g |
2-amino-1,4,5,6-tetrahydropyrimidin-5-ol |
19622-93-6 | 95% | 5g |
$1680 | 2025-03-01 | |
| eNovation Chemicals LLC | D658219-1g |
2-amino-1,4,5,6-tetrahydropyrimidin-5-ol |
19622-93-6 | 95% | 1g |
$518 | 2025-03-01 |
2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol Related Literature
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol
Professional Introduction to 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol (CAS No. 19622-93-6)
2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol, identified by the chemical compound code CAS No. 19622-93-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. This compound belongs to the tetrahydropyrimidine class, which is a prominent scaffold in drug discovery, often exhibiting pharmacological relevance across various therapeutic domains.
The molecular structure of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol consists of a six-membered ring containing nitrogen atoms at the 1, 4, and 5 positions, with an amino group at the 2-position and a hydroxyl group at the 5-position. This configuration imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in synthesizing more complex pharmacophores. The presence of both basic (amino) and acidic (hydroxyl) functional groups allows for diverse chemical modifications, enabling its incorporation into libraries of bioactive molecules.
In recent years, 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol has been extensively studied for its potential role in developing novel therapeutic agents. One of the most compelling areas of research involves its application in oncology. Preclinical studies have demonstrated that derivatives of this compound can modulate key signaling pathways involved in cancer cell proliferation and survival. Specifically, modifications at the 1-position of the tetrahydropyrimidine ring have been explored to enhance binding affinity to enzymes such as kinases and phosphodiesterases, which are critical targets in oncology drug development.
Moreover, the hydroxyl group at the 5-position provides a handle for further functionalization, allowing chemists to design molecules with improved solubility or targeted delivery properties. Recent advancements in computational chemistry have enabled virtual screening of large libraries containing 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol derivatives to identify candidates with enhanced efficacy against specific cancer types. These virtual approaches have accelerated the discovery process by predicting binding interactions with high precision.
Beyond oncology, 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol has shown promise in addressing neurological disorders. The tetrahydropyrimidine scaffold is known to interact with neurotransmitter systems, making it a viable candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Researchers have synthesized analogs of this compound that exhibit inhibitory effects on enzymes like acetylcholinesterase and monoamine oxidase (MAO), which are implicated in cognitive decline and mood regulation.
The hydroxyl functionality also plays a crucial role in modulating metabolic pathways relevant to neuroprotection. Studies indicate that certain derivatives of 2-Amino-1,4,5,6-tetrahydropyrimidin-5-ol can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress—a hallmark of neurodegenerative pathologies. This antioxidant activity has been validated through both in vitro assays and animal models, where treatment with these derivatives has been associated with improved neuronal survival and reduced inflammation.
In addition to its applications in oncology and neurology, 2-Amino-1 ,4 ,5 ,6 -tetrahydropyrimidin -5 -ol has potential implications in infectious diseases research . The structural flexibility of this scaffold allows for the design of molecules capable of inhibiting viral proteases or polymerases . For instance , recent studies have highlighted its utility in developing inhibitors against RNA viruses by targeting critical catalytic residues within viral enzymes . Such inhibitors could serve as leads for antiviral therapies targeting emerging pathogens or resistant strains .
The synthesis of 2-Amino -1 ,4 ,5 ,6 -tetrahydropyrimidin -5 -ol derivatives has also benefited from green chemistry principles . Researchers have optimized synthetic routes to minimize waste generation while maintaining high yields . Transition metal-catalyzed cross-coupling reactions , such as palladium-catalyzed Suzuki-Miyaura couplings , have been employed to introduce aryl or heteroaryl groups onto the tetrahydropyrimidine core efficiently . These methods align with sustainable practices by reducing reliance on hazardous reagents and improving atom economy .
Recent breakthroughs in biocatalysis have further enhanced the accessibility of 2-Amino -1 ,4 ,5 ,6 -tetrahydropyrimidin -5 -ol derivatives . Enzymes such as cytochrome P450 monooxygenases can be engineered to perform selective oxidations at specific positions within the molecule , enabling fine-tuning without harsh chemical conditions . Such biocatalytic approaches not only improve synthetic efficiency but also enhance selectivity , reducing unwanted side products .
The pharmacokinetic properties of 2-Amino -1 ,4 ,5 ,6 -tetrahydropyrimidin -5 -ol derivatives remain an area of active investigation . Researchers are exploring strategies to enhance oral bioavailability by optimizing solubility through prodrug formulations or by designing molecules with favorable passive diffusion properties . Lipophilicity modulation via strategic substitution at peripheral positions on the tetrahydropyrimidine ring has been particularly effective in improving membrane permeability while preserving target binding affinity .
Computational modeling techniques continue to play an indispensable role in rationalizing structure-function relationships for this class of compounds . Molecular dynamics simulations allow researchers to visualize dynamic conformational changes upon binding to biological targets , providing insights into binding mechanisms that would be difficult to obtain experimentally . These computational tools are essential for guiding medicinal chemists toward designing next-generation analogs with improved pharmacological profiles .
In conclusion, 2-Amino -1 ,4 ,5 ,6 -tetrahydropyrimidin -5 -ol ( CAS No . 19622 - 93 - 6 ) represents a structurally versatile scaffold with broad therapeutic implications . Its unique combination of functional groups enables diverse chemical modifications , making it a valuable building block for drug discovery efforts spanning oncology , neurology , infectious diseases , and beyond . Advances in synthetic methodologies , computational chemistry , and biocatalysis continue to expand its utility , positioning it as a cornerstone molecule for future medicinal chemistry endeavors . As research progresses , novel derivatives are expected to emerge as promising candidates for clinical translation , addressing unmet medical needs across multiple disease areas .
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